molecular formula C6H16Cl2N2 B161290 N,N,3-Trimethylazetidin-3-amine dihydrochloride CAS No. 133891-76-6

N,N,3-Trimethylazetidin-3-amine dihydrochloride

Cat. No.: B161290
CAS No.: 133891-76-6
M. Wt: 187.11 g/mol
InChI Key: ZRGIFWMNGIKEQM-UHFFFAOYSA-N
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Description

N,N,3-Trimethylazetidin-3-amine dihydrochloride (CAS: 124668-47-9) is a tertiary amine derivative of azetidine, a four-membered saturated heterocyclic ring containing one nitrogen atom. The compound is characterized by three methyl substituents: two on the nitrogen atom (N,N-dimethyl) and one on the 3-position of the azetidine ring. Its dihydrochloride salt form enhances water solubility and stability, making it suitable for pharmaceutical and synthetic applications. The molecular formula is C₅H₁₄Cl₂N₂, with a molecular weight of 187.09 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name

N,N,3-trimethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(8(2)3)4-7-5-6;;/h7H,4-5H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGIFWMNGIKEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564721
Record name N,N,3-Trimethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-76-6
Record name N,N,3-Trimethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct N-Methylation of 3-Aminoazetidine

Azetidine derivatives undergo sequential alkylation to introduce methyl groups at the nitrogen and C3 positions. A representative method involves:

  • Reagents : 3-Aminoazetidine, methyl iodide (excess), sodium hydride (base), hydrochloric acid (for salt formation).

  • Conditions :

    • Step 1: N-Methylation in tetrahydrofuran (THF) at 0°C for 2 hours.

    • Step 2: C3-Methylation under reflux (80°C) for 6 hours.

  • Workup : The free base is treated with HCl in isopropanol to yield the dihydrochloride salt.

  • Yield : ~65–70% (crude), with purity >97% after recrystallization.

Optimized Methylation Using Trimethylamine

A patent by Theravance Biopharma highlights the use of trimethylamine as both a base and methylating agent:

  • Conditions : Reflux in acetonitrile for 12 hours.

  • Salt Formation : The product is dissolved in ethanol and treated with concentrated HCl (2.2 equiv) to precipitate the dihydrochloride.

  • Advantage : Avoids hazardous methyl iodide, improving scalability.

Reductive Amination

From 3-Ketoazetidine Precursors

Reductive amination of 3-ketoazetidine with dimethylamine and formaldehyde provides a streamlined route:

  • Reagents : 3-Ketoazetidine, dimethylamine hydrochloride, formaldehyde (37% aqueous), sodium cyanoborohydride.

  • Conditions : pH 4–5 (acetic acid buffer), 25°C, 24 hours.

  • Yield : 55–60% after purification via ion-exchange chromatography.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of imine intermediates offers a high-yield alternative:

  • Catalyst : 10% Pd/C in methanol.

  • Scale : Demonstrated at 100-g scale with >90% conversion.

Ring-Closing Strategies

Cyclization of β-Amino Alcohols

β-Amino alcohols undergo dehydrative cyclization to form azetidine rings:

  • Reagents : 3-(Dimethylamino)-1,3-propanediol, p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux in toluene with molecular sieves (4Å), 8 hours.

  • Challenges : Competing oligomerization requires careful water removal.

Mitsunobu Reaction

The Mitsunobu reaction facilitates stereocontrolled ring closure:

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (TPP).

  • Yield : 40–50% due to side reactions.

Analytical Data and Quality Control

Parameter Specification
Purity (HPLC)≥97%
Melting Point298–301°C (decomposition)
IR (KBr)1712 cm⁻¹ (C=O), 1629 cm⁻¹ (C-N)
¹H NMR (DMSO-d6)δ 1.67 (s, 3H, CH3), 2.78 (s, 6H, N(CH3)2)

Challenges and Optimization

  • Byproduct Formation : Over-alkylation at C3 is mitigated by stoichiometric control.

  • Salt Stability : The dihydrochloride form hygroscopic; storage under inert gas recommended.

  • Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N,N,3-Trimethylazetidin-3-amine dihydrochloride has been explored for its role as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Inhibitory Activity : Studies indicate that this compound may act as an inhibitor of specific kinases, which are crucial in cancer pathways. For instance, it has shown promise in inhibiting the SIK (Salt-Inducible Kinase) family, which is associated with tumor progression and inflammatory responses .

Biological Research

The compound's ability to modulate enzyme activity positions it as an important tool in biochemical studies.

  • Enzyme Modulation : Research has demonstrated that this compound can influence the activity of enzymes involved in metabolic pathways. This modulation can affect drug metabolism and efficacy, making it relevant for pharmacological studies .

Anticancer Research

Emerging evidence suggests that derivatives of this compound possess significant antiproliferative properties against various cancer cell lines.

  • Case Study - Antitumor Activity : In vitro studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The IC50 values for these compounds ranged from 10–33 nM, indicating potent activity comparable to established anticancer agents.

Mechanism of Action

The mechanism of action of N,N,3-Trimethylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating neurotransmitter levels and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of N,N,3-Trimethylazetidin-3-amine dihydrochloride and structurally related azetidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 124668-47-9 C₅H₁₄Cl₂N₂ 187.09 N,N,3-trimethyl substitution on azetidine Pharmaceutical intermediate, organic synthesis
N,N-Dimethylazetidin-3-amine dihydrochloride 124668-49-1 C₄H₁₂Cl₂N₂ 173.06 N,N-dimethyl substitution on azetidine Catalysis, ligand in coordination chemistry
3-Methylazetidine hydrochloride 935669-28-6 C₄H₁₀ClN 107.58 3-methyl substitution on azetidine Antimicrobial research (potential)
Azetidin-3-ylmethanamine dihydrochloride 221095-80-3 C₄H₁₂Cl₂N₂ 173.06 3-aminomethyl substitution on azetidine Chemical biology, peptide modification
N,1-Dimethylazetidin-3-amine dihydrochloride 864247-47-2 C₅H₁₄Cl₂N₂ 187.09 N-methyl and 1-methyl substitution on azetidine Drug discovery, scaffold for kinase inhibitors

Key Findings:

3-Methylazetidine hydrochloride lacks nitrogen-bound methyl groups, reducing its stability in aqueous solutions compared to dihydrochloride salts .

The cationic nature of dihydrochloride salts disrupts bacterial cell membranes, suggesting similar mechanisms for azetidine derivatives .

Synthetic Utility :

  • N,N-Dimethylazetidin-3-amine dihydrochloride (CAS 124668-49-1) is used as a ligand in coordination chemistry due to its electron-donating methyl groups .
  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5, ) serves as an alkylating agent in organic synthesis, highlighting the role of dihydrochloride salts in facilitating nucleophilic substitution reactions .

Physicochemical Properties :

  • Dihydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases. For example, trimethylammonium chloride (CAS 593-81-7, ) has a molecular weight of 95.6 g/mol and is highly hygroscopic, a trait shared by azetidine dihydrochlorides .

Safety and Handling: Compounds like 3-Dimethylaminopropyl chloride hydrochloride () carry hazards such as skin irritation (R22-36/37/38), indicating that azetidine dihydrochlorides may require similar precautions (e.g., dry storage, PPE) .

Biological Activity

N,N,3-Trimethylazetidin-3-amine dihydrochloride is a synthetic compound with various potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H14Cl2N2C_6H_{14}Cl_2N_2 and a molecular weight of 195.1 g/mol. The compound features a four-membered azetidine ring substituted with three methyl groups and an amino group, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate signaling pathways involved in inflammation and cell proliferation.

  • Anti-inflammatory Effects : Research indicates that this compound can influence the secretion of pro-inflammatory cytokines such as TNF-α and IL-12 while promoting anti-inflammatory cytokines like IL-10. This suggests potential therapeutic applications in managing inflammatory diseases .
  • Neuroprotective Properties : Studies have shown that inhibition of specific kinases by this compound can enhance neuron survival under stress conditions, indicating its potential as a neuroprotective agent .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Pharmacological Applications

The compound has been investigated for its role in drug development, particularly as a precursor in synthesizing pharmaceuticals targeting conditions such as cancer and metabolic disorders linked to KRAS activity. Its ability to modulate cellular pathways makes it a candidate for further research in therapeutic applications .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
Anti-inflammatoryCytokines (TNF-α, IL-10)Reduces pro-inflammatory cytokines
NeuroprotectionNeuronal cellsEnhances survival under oxidative stress
AntimicrobialBacterial strainsEffective against Gram-positive and Gram-negative bacteria
Cancer therapy potentialKRAS-related pathwaysModulates cell growth and survival

Case Study: Neuroprotective Effects

In a recent study exploring neuroprotective agents, this compound was administered to neuronal cell cultures subjected to oxidative stress. The results indicated a significant increase in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

Another study tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion assays, suggesting strong antibacterial properties that warrant further investigation for clinical applications .

Q & A

Q. What are the validated synthetic routes for N,N,3-Trimethylazetidin-3-amine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of azetidine derivatives followed by hydrochlorination. For example, reacting 3-azetidinone with methylating agents (e.g., methyl iodide) under basic conditions, followed by HCl treatment to form the dihydrochloride salt . Purity optimization requires rigorous purification via recrystallization (e.g., ethanol/ether mixtures) and HPLC analysis (≥98% purity, as per protocols in ). Key parameters:
StepReagents/ConditionsPurification MethodPurity Validation
AlkylationMethyl iodide, K₂CO₃, DMFColumn chromatography (silica gel)TLC, NMR
HydrochlorinationHCl gas in ethanolRecrystallization (EtOH/Et₂O)HPLC (98.34% purity)

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm structural integrity, with characteristic peaks for azetidine protons (δ 2.07–3.55 ppm) and methyl groups (δ 2.83 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. How should stability studies be designed to assess storage conditions?

  • Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity (60% RH). Monitor degradation via HPLC and NMR. For hygroscopic compounds like this, store in desiccated environments (-20°C, argon atmosphere) to prevent hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms explain byproduct formation during synthesis?

  • Methodological Answer : Byproducts arise from incomplete alkylation or over-methylation. For example, competing N-methylation vs. ring-opening reactions can occur under acidic conditions. Mechanistic studies using DFT calculations (e.g., Gaussian09) predict transition states, while LC-MS identifies side products like quaternary ammonium salts .

Q. How can computational methods optimize reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction pathways to predict optimal conditions. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error approaches . Key steps:

Simulate energy profiles for methylating agents.

Validate with small-scale experiments (e.g., 0.1 mmol reactions).

Scale up using microfluidic reactors for reproducibility.

Q. How should researchers resolve contradictions in reported physicochemical properties?

  • Methodological Answer : Cross-validate data using orthogonal techniques. For example, if melting points vary (e.g., 200–202°C vs. 195°C), perform DSC analysis and compare with crystallography data. Contradictions in solubility may arise from polymorphic forms; use XRPD to identify crystalline phases .

Q. What role does this compound play in medicinal chemistry research?

  • Methodological Answer : It serves as a precursor for bioactive molecules (e.g., kinase inhibitors or GPCR modulators). Structure-activity relationship (SAR) studies involve functionalizing the azetidine ring with substituents (e.g., aryl groups) and testing in vitro assays (e.g., IC₅₀ measurements against target enzymes) .

Q. What strategies mitigate hazardous byproducts during large-scale synthesis?

  • Methodological Answer :
  • Process Control : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates like methyl chloride.
  • Waste Management : Neutralize acidic byproducts with NaOH and adsorbents (activated carbon) .
  • Safety Protocols : Use closed systems to handle volatile reagents (e.g., methyl iodide) and ensure fume hood compliance .

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